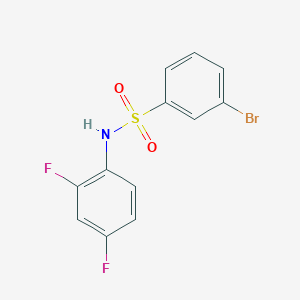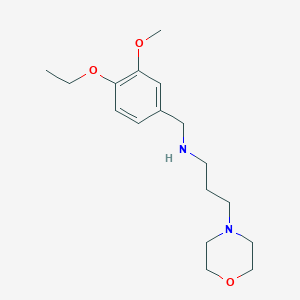
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide, also known as BDF, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which have been extensively studied for their biological and pharmacological properties. BDF has been synthesized using various methods and has been found to have unique properties that make it a valuable tool for scientific investigations.
Mecanismo De Acción
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to its active site and blocking the access of substrate molecules. This results in a decrease in the rate of the enzyme-catalyzed reaction, which can have various physiological effects. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, with an inhibition constant in the nanomolar range.
Biochemical and Physiological Effects:
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific system being studied. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for pH regulation in the body. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has several advantages as a tool for scientific investigations. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively stable and can be synthesized in large quantities. However, 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has some limitations, including its potential toxicity and the need for specialized equipment to perform certain types of experiments.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase based on the 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide scaffold. Another area of interest is the investigation of the effects of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide on other physiological processes, such as ion transport and cell signaling. Additionally, the potential use of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide as an anticancer agent warrants further investigation.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide involves the reaction of 3-bromoaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom by the amino group, resulting in the formation of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. The purity of 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and protein crystallography. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. 3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has also been used as a scaffold for the development of novel inhibitors of other enzymes, such as histone deacetylases and matrix metalloproteinases.
Propiedades
Nombre del producto |
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H8BrF2NO2S |
Peso molecular |
348.16 g/mol |
Nombre IUPAC |
3-bromo-N-(2,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(14)7-11(12)15/h1-7,16H |
Clave InChI |
UQABOZXQMKJFCX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
SMILES canónico |
C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)

![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)
![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)

![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)
![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)